molecular formula C6H8F3N3 B2406669 2-(3-Trifluoromethyl-pyrazol-1-yl)-ethylamine CAS No. 1006436-51-6

2-(3-Trifluoromethyl-pyrazol-1-yl)-ethylamine

Cat. No. B2406669
CAS RN: 1006436-51-6
M. Wt: 179.146
InChI Key: OBZDBRBYLJWVPQ-UHFFFAOYSA-N
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Description

The closest compounds I found are “2-(5-METHYL-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-ACETAMIDE” and "2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile" . These compounds are part of a class of chemicals known as pyrazoles, which contain a trifluoromethyl group. They are used in various fields of research .


Synthesis Analysis

Pyrazoles can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .


Molecular Structure Analysis

The molecular formula for “2-(5-METHYL-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-ACETAMIDE” is C7H8F3N3O . For “2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid”, the molecular formula is C6H5F3N2O2 .


Chemical Reactions Analysis

Pyrazoles can be used in copper-catalyzed pyrazole N-arylation . They may also be used in the synthesis of sodium hydridotris (1H-3-trifluoromethylpyrazol-1-yl)borate by heating with sodium borohydride .


Physical And Chemical Properties Analysis

The molecular weight of “2-(5-METHYL-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-ACETAMIDE” is 207.157 . For “2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid”, the molecular weight is 194.11 .

Scientific Research Applications

Future Directions

These compounds are being studied for various applications. For example, selective COX-2 inhibitors (especially celecoxib), have been evaluated as potential cancer chemopreventive and therapeutic drugs in clinical trials for a variety of malignancies .

properties

IUPAC Name

2-[3-(trifluoromethyl)pyrazol-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c7-6(8,9)5-1-3-12(11-5)4-2-10/h1,3H,2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZDBRBYLJWVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Trifluoromethyl-pyrazol-1-yl)-ethylamine

CAS RN

1006436-51-6
Record name 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
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